molecular formula C17H18Cl2O3 B5091119 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No. B5091119
M. Wt: 341.2 g/mol
InChI Key: JEYULNOBLVHVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, also known as diclosulam, is a herbicide used to control weeds in a variety of crops. It was first introduced in 2005 and has since gained popularity due to its high efficacy and low toxicity. In

Mechanism of Action

Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have low toxicity to mammals, birds, fish, and insects. It has a low potential for bioaccumulation and is rapidly degraded in the environment. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can have adverse effects on non-target plants, including legumes and some grass species.

Advantages and Limitations for Lab Experiments

Diclosulam has several advantages for lab experiments. It is highly effective in controlling weeds, which makes it a useful tool for studying plant-plant interactions. It is also relatively easy to apply and has a low potential for off-target effects. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can be expensive and may not be suitable for all types of experiments.

Future Directions

There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research. One area of interest is the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops. Another area of interest is the study of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's effects on soil health and microbial communities. Additionally, there is a need for further research on 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's potential impacts on non-target plants and ecosystems.
Conclusion:
In conclusion, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a highly effective herbicide with low toxicity to mammals, birds, fish, and insects. It works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has several advantages for lab experiments, including its high efficacy and low potential for off-target effects. However, it can be expensive and may not be suitable for all types of experiments. There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research, including the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops and the study of its effects on soil health and microbial communities.

Synthesis Methods

The synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves several steps. The first step is the synthesis of 2-methoxyphenol, which is achieved by reacting phenol with methanol in the presence of a catalyst. The second step involves the synthesis of 4-(2-methoxyphenoxy)butanol, which is achieved by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base. The final step involves the synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, which is achieved by reacting 4-(2-methoxyphenoxy)butanol with 1,3-dichloro-2-nitrobenzene in the presence of a reducing agent.

Scientific Research Applications

Diclosulam has been extensively studied for its herbicidal properties. It is effective in controlling a wide range of weeds, including broadleaf weeds and grasses. Diclosulam has been used in various crops, including soybeans, corn, wheat, and cotton. It has also been shown to have residual activity, which means it can provide long-lasting control of weeds.

properties

IUPAC Name

1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-20-15-9-2-3-10-16(15)21-11-4-5-12-22-17-13(18)7-6-8-14(17)19/h2-3,6-10H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYULNOBLVHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

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